molecular formula C17H19ClN4O3S B2699451 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 923122-36-5

2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2699451
CAS No.: 923122-36-5
M. Wt: 394.87
InChI Key: ICUSVZAHZGXCGQ-UHFFFAOYSA-N
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Description

The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(oxolan-2-yl)methyl]acetamide features a central 1,3-thiazole ring substituted with:

  • A urea group derived from 4-chlorophenyl carbamoyl at position 2.
  • An acetamide moiety at position 4, linked to a tetrahydrofuran (oxolan)-derived methyl group.

This structure combines hydrogen-bonding capabilities (via urea and acetamide groups) with moderate lipophilicity (from the 4-chlorophenyl and oxolan moieties), making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c18-11-3-5-12(6-4-11)20-16(24)22-17-21-13(10-26-17)8-15(23)19-9-14-2-1-7-25-14/h3-6,10,14H,1-2,7-9H2,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUSVZAHZGXCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the urea derivative and the tetrahydrofuran moiety. Common reagents and conditions include:

    Thiazole ring formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Urea derivative introduction: The urea derivative can be synthesized by reacting an amine with an isocyanate.

    Tetrahydrofuran moiety attachment: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the tetrahydrofuran group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce an amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets or pathways.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(oxolan-2-yl)methyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Acetamide Derivatives

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structural Differences :
    • The dichlorophenyl group (3,4-Cl₂) replaces the 4-chlorophenyl-urea moiety.
    • Lacks the oxolan-methyl substituent; instead, the acetamide is directly attached to the thiazole.
  • Key Properties: Higher lipophilicity (logP) due to the dichlorophenyl group.
  • Synthesis: Prepared via EDC-mediated coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole .
2-(2-(4-Chloro-2-methylanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3-dimethylphenyl)acetamide ()
  • Structural Differences: Incorporates a thiazolidinone (4-oxo) core instead of a thiazole. Substituted with methyl groups on both aromatic rings.
  • Methyl groups may reduce metabolic oxidation compared to chlorinated analogs .

Urea/Thiazole Hybrids

2-((4-Aminophenyl)amino)-N-(4-(diphenylamino)thiazol-2-yl)acetamide ()
  • Structural Differences: Replaces the 4-chlorophenyl-urea with a diphenylamino-thiazole group. Features a free amino group on the phenyl ring.
  • The amino group enables pH-dependent solubility, unlike the neutral urea in the target compound .

Imine/Thiazole Derivatives

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()
  • Structural Differences: Substitutes the acetamide-oxolan group with a benzylidene imine. Contains a dimethylamino group for enhanced solubility.
  • Key Properties: The conjugated imine system may improve UV absorption properties. The dimethylamino group introduces basicity, favoring protonation in acidic environments .

Table 1: Comparative Physicochemical Properties

Compound logP* Hydrogen Bond Donors Hydrogen Bond Acceptors Melting Point (°C)
Target Compound ~2.8 3 (urea + acetamide) 6 Not reported
2-(3,4-Dichlorophenyl)-N-thiazolylacetamide ~3.5 1 (acetamide) 3 459–461
2-((4-Aminophenyl)amino)-N-diphenylthiazole ~3.2 2 (amino + acetamide) 5 Not reported

*Estimated using fragment-based methods.

Table 2: Spectral Comparison (Selected Peaks)

Compound IR (C=O, cm⁻¹) $^1$H-NMR (Key Signals)
Target Compound 1664 (urea), 1680 (acetamide) δ 3.5–4.0 (oxolan-CH₂), 7.3–7.7 (4-Cl-Ph)
2-(3,4-Dichlorophenyl)-N-thiazolylacetamide 1662 (acetamide) δ 7.2–7.9 (3,4-Cl₂-Ph), 6.8 (thiazole-H)

Biological Activity

2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, a urea derivative, and an oxolane moiety. Its chemical structure can be represented by the following formula:

C17H19ClN4O3S\text{C}_{17}\text{H}_{19}\text{ClN}_{4}\text{O}_{3}\text{S}
PropertyValue
Molecular Weight390.87 g/mol
IUPAC Name2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide
CAS Number923122-36-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Thiazole Ring Formation : Achieved through the Hantzsch thiazole synthesis.
  • Urea Derivative Introduction : Synthesized by reacting an amine with an isocyanate.
  • Oxolane Moiety Attachment : Often involves Grignard reagents or other organometallic reagents.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, including those involved in neurodegenerative diseases and cancer.

Inhibitory Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, which is crucial for cognitive functions.

For instance, a study found that related thiazole derivatives demonstrated IC50 values as low as 2.7 µM against AChE, indicating potent inhibitory effects that could be harnessed for therapeutic applications in Alzheimer's disease management .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds containing thiazole rings have been documented to exhibit activity against various bacterial strains, potentially making them candidates for further development as antibiotics.

Case Study 1: AChE Inhibition

A series of thiazole derivatives were synthesized and evaluated for their AChE inhibitory activity. Among these compounds, one demonstrated an IC50 value significantly lower than that of standard inhibitors, suggesting its potential as a lead compound for further development in treating Alzheimer's disease.

Case Study 2: Antimicrobial Testing

In vitro testing against common bacterial strains showed that derivatives similar to the target compound exhibited varying degrees of antimicrobial activity. These findings warrant further investigation into their mechanisms and potential applications in treating bacterial infections.

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